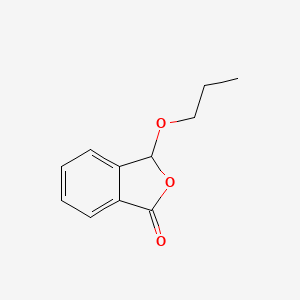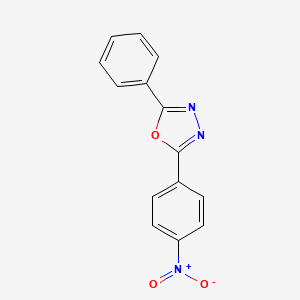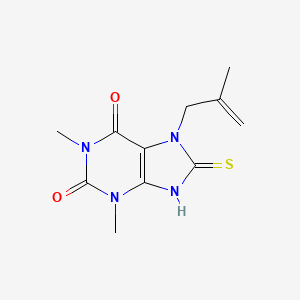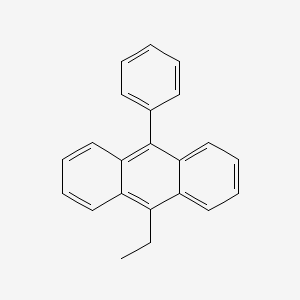![molecular formula C17H16N4S B11960957 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)
5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a hydrosulfide group, and two 2-methylphenyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced through a nucleophilic substitution reaction using 2-methylphenyl halides.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or a disulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The hydrosulfide group can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol Glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a triazole ring, hydrosulfide group, and two 2-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16N4S |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S/c1-12-7-3-5-9-14(12)11-18-21-16(19-20-17(21)22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI-Schlüssel |
LRBNCXDYZFFBTH-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3C |
Kanonische SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide](/img/structure/B11960874.png)

![3-({[1-(Butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11960910.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)



![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)


![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)
